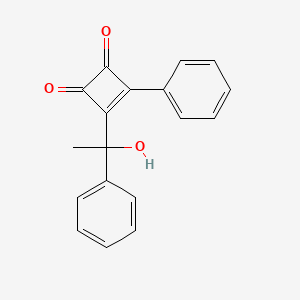
3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- is a complex organic compound that features a cyclobutene ring with dione functionalities and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Dione Functionalities: Oxidation reactions can be employed to introduce the dione groups.
Addition of Phenyl Groups: Phenyl substituents can be introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might yield hydroxy or alkoxy derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or ethers.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine
Pharmaceuticals: Possible use as a precursor or active ingredient in drug development.
Biochemical Research: Studying the interactions of the compound with biological molecules.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals.
Polymer Science:
作用機序
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Cyclobutene Derivatives: Compounds with similar cyclobutene rings and functional groups.
Phenyl-Substituted Diones: Compounds with dione functionalities and phenyl substituents.
Uniqueness
The unique combination of the cyclobutene ring, dione functionalities, and phenyl substituents in 3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- distinguishes it from other similar compounds
特性
CAS番号 |
823833-62-1 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
3-(1-hydroxy-1-phenylethyl)-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C18H14O3/c1-18(21,13-10-6-3-7-11-13)15-14(16(19)17(15)20)12-8-4-2-5-9-12/h2-11,21H,1H3 |
InChIキー |
BDXBNMGTTJAOBK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)(C2=C(C(=O)C2=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
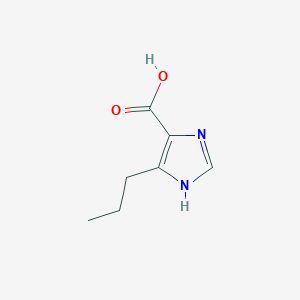

![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
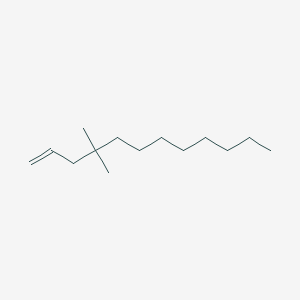
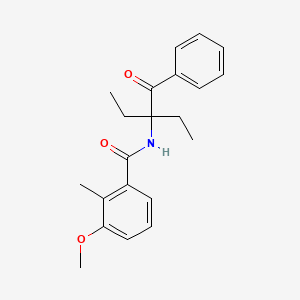

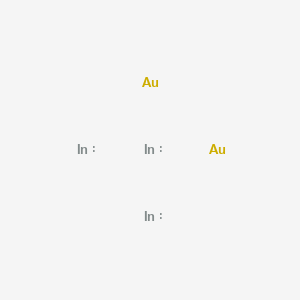
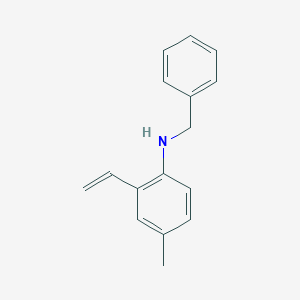
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)


